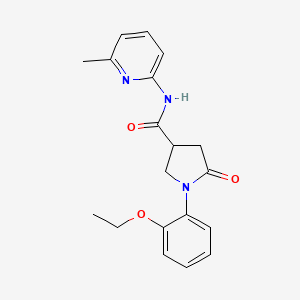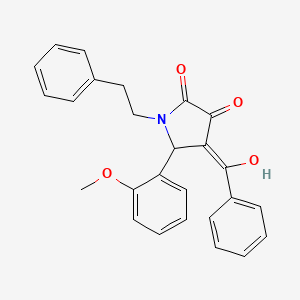
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile involves its binding to the ATP-binding site of PTKs. This binding results in a conformational change in the protein, which can be detected through changes in the compound's fluorescence. The degree of fluorescence change is proportional to the level of PTK activity, allowing for the quantification of PTK activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its use as a fluorescent probe for PTK activity. The compound has been shown to have minimal cytotoxicity and does not significantly affect cell viability or proliferation. However, its use may affect the activity of PTKs, which could have downstream effects on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile as a fluorescent probe for PTK activity is its high sensitivity and specificity. The compound can detect changes in PTK activity at low concentrations and has minimal interference from other cellular components. However, one limitation of its use is its potential for off-target effects on other cellular proteins. Additionally, the compound's fluorescent properties may be affected by environmental factors, such as pH or temperature, which could affect its accuracy as a probe.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile in scientific research. One area of interest is the development of new fluorescent probes for other cellular targets, such as enzymes or receptors. Additionally, the compound's use as a tool for studying PTK activity in disease models, such as cancer, could provide valuable insights into the role of PTK dysregulation in disease progression. Finally, the development of new purification techniques or modifications to the compound's structure could improve its accuracy and specificity as a probe.
Synthesemethoden
The synthesis method for 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile involves the reaction between 2-(1H-benzimidazol-2-yl)phenylamine and 3-(5-bromo-2-propoxyphenyl)acrylic acid. The reaction is catalyzed by a base and produces the desired compound as a yellow solid. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile has shown potential for use in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signaling pathways and are often dysregulated in various diseases, including cancer. The use of this compound as a fluorescent probe allows for the detection and quantification of PTK activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-2-9-24-18-8-7-15(20)11-13(18)10-14(12-21)19-22-16-5-3-4-6-17(16)23-19/h3-8,10-11H,2,9H2,1H3,(H,22,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIUQSRTPQCDW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5430549.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5430557.png)

![N-(2,4-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5430567.png)
![4-(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5430571.png)
![(1-{[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5430580.png)
![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5430582.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5430605.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5430612.png)
![N-[3-(methylthio)phenyl]-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5430616.png)